molecular formula C13H11ClN4O2 B1421274 Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate CAS No. 1150164-00-3

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

Cat. No.: B1421274
CAS No.: 1150164-00-3
M. Wt: 290.7 g/mol
InChI Key: OVIRUUMOFNGZIU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C13H11ClN4O2 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-amino-1-(2-chlorophenyl)-4-cyanopyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIRUUMOFNGZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674836
Record name Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-00-3
Record name Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate (CAS No. 1150164-00-3) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antibacterial, and antifungal activities, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₁ClN₄O₂
  • Molecular Weight : 290.71 g/mol
  • CAS Number : 1150164-00-3
  • MDL Number : MFCD09835739

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. A review of various pyrazole compounds indicated that those with specific substitutions exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity Index
Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano5.40 μM0.01 μM344.56

This compound demonstrated a high selectivity for COX-2 over COX-1, indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial and Antifungal Activity

This compound has also been screened for antibacterial and antifungal activities. The results from various studies are summarized below:

Activity TypeTested OrganismsResult
AntibacterialE. coli, S. aureusSignificant inhibition observed
AntifungalC. albicans, A. nigerModerate activity

The compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, alongside moderate antifungal activity .

Case Study 1: Anti-inflammatory Efficacy

In a study involving carrageenan-induced paw edema in rats, ethyl 5-amino-1-(2-chlorophenyl)-4-cyano was administered at various dosages. The results indicated a dose-dependent reduction in edema, comparable to standard anti-inflammatory agents like diclofenac sodium.

Case Study 2: Safety Profile Assessment

Histopathological evaluations conducted on the liver and kidneys of treated rats showed minimal degenerative changes, suggesting that the compound possesses a favorable safety profile while exerting its pharmacological effects .

Scientific Research Applications

Antimicrobial Properties
Research indicates that pyrazole derivatives, including ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial properties. A study by Iovu et al. (2003) highlighted the fungicidal activity of related compounds, suggesting potential applications in agricultural pest control.

Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Research indicates that modifications to similar pyrazole structures can enhance their effectiveness against inflammation. For instance, certain derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Study by Ming Li (2005) : This research reported the synthesis of structurally related compounds that exhibited fungicidal activities and plant growth regulation. The findings suggest that this compound could be beneficial in both agricultural and pharmaceutical applications.
  • Anti-inflammatory Evaluation : A comparative analysis showed that certain pyrazole derivatives have IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating their potential as effective therapeutic agents.

Summary of Biological Activities

Activity TypeReferenceFindings
AntimicrobialIovu et al. (2003)Exhibited fungicidal properties
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition; comparable to diclofenac sodium
Plant Growth RegulationMing Li (2005)Regulated growth and demonstrated fungicidal activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.